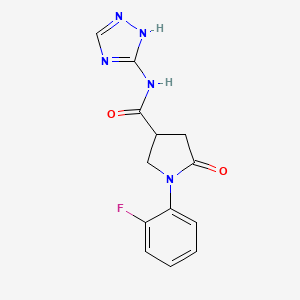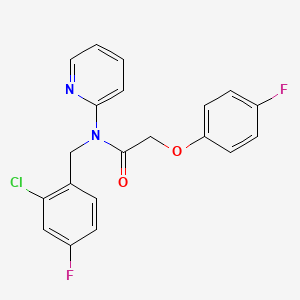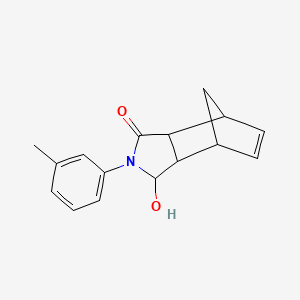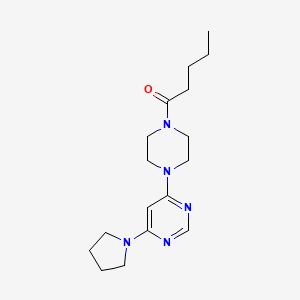
1-(2-fluorophenyl)-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
1-(2-fluorophenyl)-5-oxo-N-1H-1,2,4-triazol-3-yl-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C13H12FN5O2 and its molecular weight is 289.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.09750280 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemosensing Applications
A study by Maity and Govindaraju (2010) introduced a pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker, synthesized through click chemistry. This compound serves as a selective ratiometric and colorimetric chemosensor for Al(3+) ions based on internal charge transfer (ICT), highlighting its potential in environmental monitoring and analytical chemistry (Maity & Govindaraju, 2010).
Advanced Material Research
Research by Shi et al. (2016) elucidated that organic fluorophores derived from similar molecular frameworks are crucial in determining the fluorescence origins of carbon dots with high quantum yield. This finding opens avenues in designing advanced materials for optoelectronic applications and fluorescence-based sensors (Shi et al., 2016).
Antimicrobial Agent Development
A study focused on the synthesis of new fluorinated amino-heterocyclic compounds bearing the 6-aryl-5-oxo-1,2,4-triazin-3-yl moiety revealed potential antimicrobial properties. The compounds containing both nitro and fluorine elements exhibited significant activity, suggesting their utility in developing novel antimicrobial agents (Bawazir & Abdel-Rahman, 2018).
Antitumor and Antimicrobial Activities
Another study explored enaminones as building blocks for synthesizing substituted pyrazoles with demonstrated antitumor and antimicrobial activities. This research suggests the potential of such compounds in pharmaceutical development, offering a basis for creating new treatments for cancer and infections (Riyadh, 2011).
Fluorescence Sensing
A pyridine-based 1,3,4-oxadiazole derivative was synthesized as a fluorescence turn-on sensor for high selectivity of Ag+. This compound's ability to form a 1:1 complex with Ag+ ions, demonstrating a photo-induced electron transfer mechanism, highlights its potential in environmental and analytical applications for detecting silver ions (Zheng et al., 2013).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5O2/c14-9-3-1-2-4-10(9)19-6-8(5-11(19)20)12(21)17-13-15-7-16-18-13/h1-4,7-8H,5-6H2,(H2,15,16,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTBSFKEYGQJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetamide](/img/structure/B4507084.png)
![5-[2-ethoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B4507087.png)
![4-[({[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B4507104.png)
![2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4507107.png)
![N-(2-chlorobenzyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4507119.png)
![4-[3-(5-methyl-1H-indol-1-yl)propanoyl]-2-piperazinone](/img/structure/B4507120.png)
![N-(2-methoxybenzyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4507126.png)
![7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B4507133.png)
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4507141.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B4507171.png)
![4-[(bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]tetrahydro-3-thiopheneol 1,1-dioxide](/img/structure/B4507175.png)
